Reduced Benzodiazepine Receptor Affinity of 4-Hydroxyalprazolam Relative to Alprazolam
In benzodiazepine receptor binding experiments, 4-hydroxyalprazolam demonstrates a relative potency of 0.20 compared to the parent drug alprazolam (defined as 1.00) [1]. In contrast, the alternative metabolite α-hydroxyalprazolam exhibits a 3.3-fold higher relative potency of 0.66 [1].
| Evidence Dimension | Relative potency in benzodiazepine receptor binding experiments |
|---|---|
| Target Compound Data | 0.20 (relative to alprazolam) |
| Comparator Or Baseline | Alprazolam (1.00); α-Hydroxyalprazolam (0.66) |
| Quantified Difference | 5.0-fold lower than alprazolam; 3.3-fold lower than α-hydroxyalprazolam |
| Conditions | In vitro benzodiazepine receptor binding assay |
Why This Matters
This 5-fold reduction in receptor affinity establishes 4-hydroxyalprazolam as a distinct pharmacological entity with minimal contribution to alprazolam's clinical effects, rendering it unsuitable as a substitute for parent drug in activity assays but essential for accurate pharmacokinetic modeling.
- [1] Blenheim Pharmacal, Inc. Alprazolam Tablet Prescribing Information. 2015. Available at: https://rxdruglabels.com/lib/rx/rx-meds/alprazolam-17/ View Source
